

Application Notes: Extraction and Isolation of Cycloolivil from Stereospermum suaveolens Roots

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Compound of Interest		
Compound Name:	Cycloolivil	
Cat. No.:	B042106	Get Quote

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of **cycloolivil**, a lignan found in the roots of Stereospermum suaveolens. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. Stereospermum suaveolens, a member of the Bignoniaceae family, is a significant medicinal plant in India, traditionally used for various ailments.[1][2][3] Its roots are a known component of the Ayurvedic formulation, Dashamularishta.[1][2][4]

Recent studies have successfully isolated and quantified **cycloolivil** from the methanolic extract of the plant's roots, marking the first report of this compound from this species.[1]

Data Presentation

The following tables summarize the quantitative data from the extraction and isolation processes.

Table 1: Extraction and Fractionation Yields



Extraction/Fractionation Step	Starting Material	Yield (%)
Crude Methanol Extraction	1.0 kg Dried Root Powder	8%
Ethyl Acetate Fraction	Crude Methanol Extract	12%
n-Butanol Fraction	Crude Methanol Extract	20%
Water Soluble Fraction	Crude Methanol Extract	66%

Data sourced from a study by Sab et al. (2015).[1][2]

Table 2: Yield of Isolated Compounds

Compound	Starting Fraction	Yield (%)
Cycloolivil	Ethyl Acetate Fraction	0.043%

Yield is calculated based on the initial crude extract. Data sourced from Sab et al. (2015).[1]

Table 3: Quantification of Cycloolivil in Methanol Extract

Analytical Method	Compound	Concentration (% w/w)
HPLC	Cycloolivil	3.67%

This table indicates the concentration of **cycloolivil** within the initial crude methanol extract as determined by High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of cycloolivil.

Protocol 1: Preparation of Plant Material and Crude Extraction

• Plant Material Collection and Preparation:



- Collect the roots of Stereospermum suaveolens. A voucher specimen (e.g., PCN/SC/254/2012) should be deposited in a herbarium for authentication.[1]
- Dry the collected roots thoroughly in the shade.
- Grind the dried roots into a coarse powder.
- Methanolic Extraction:
 - Weigh 1.0 kg of the powdered root material.[1][2]
 - Place the powder in a static extractor.
 - Add 4.0 L of methanol to the extractor.[1][2]
 - Conduct the extraction at 60°C for 2 hours.[1][2]
 - Filter the extract. Repeat the extraction process two more times with fresh methanol.
 - Combine the three methanol extracts.
 - Concentrate the combined extracts under vacuum at 60°C.
 - Dry the resulting concentrate in a vacuum tray dryer to obtain the crude methanol extract.
 The expected yield is approximately 8%.[1][2]

Protocol 2: Solvent-Solvent Partitioning (Fractionation)

- Initial Dissolution:
 - Take the crude methanol extract and dissolve it completely in distilled water.
- Successive Partitioning:
 - Transfer the aqueous solution to a separatory funnel.
 - Perform liquid-liquid partitioning successively with ethyl acetate followed by n-butanol.
 - Collect the respective ethyl acetate, n-butanol, and remaining water-soluble fractions.



 Concentrate each fraction to dryness to determine the yield. The expected yields are approximately 12% for the ethyl acetate fraction, 20% for the n-butanol fraction, and 66% for the water-soluble fraction.[1][2]

Protocol 3: Isolation of Cycloolivil by Column Chromatography

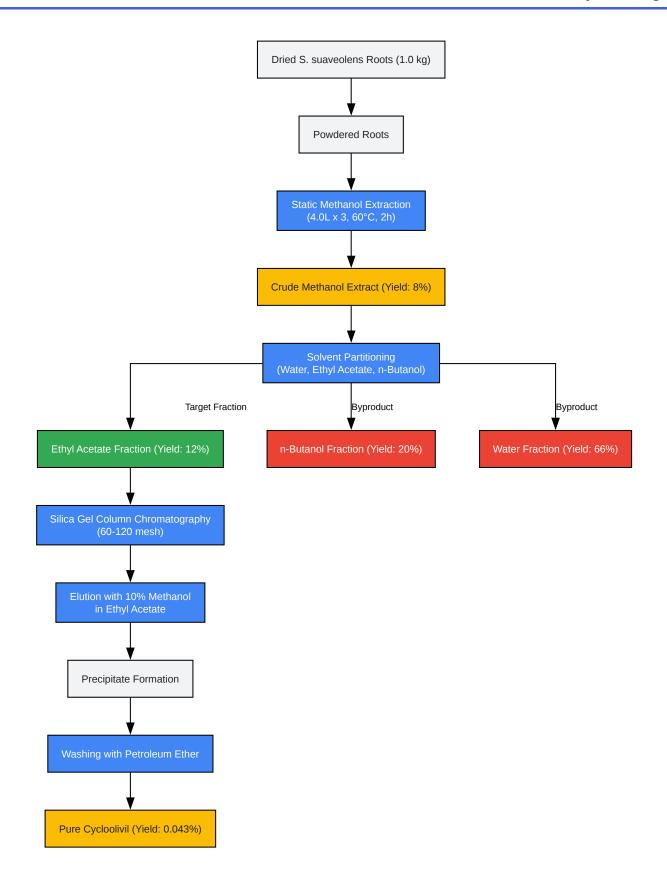
- Column Preparation:
 - Use silica gel with a mesh size of 60-120.
 - Prepare a slurry of the silica gel in petroleum ether.
 - Pack a glass column with the silica gel slurry. The ratio of the ethyl acetate extract to silica gel should be 1:3 by weight.[1][2]
- Sample Loading and Elution:
 - Load the dried ethyl acetate fraction onto the top of the prepared silica gel column.
 - Begin elution with 100% petroleum ether.
 - Gradually increase the polarity of the mobile phase by introducing increasing amounts of ethyl acetate into the petroleum ether.
 - Following the ethyl acetate gradient, further increase the polarity by introducing methanol into the ethyl acetate.
 - Collect fractions continuously and monitor them using Thin Layer Chromatography (TLC).
- Fraction Collection and Purification:
 - The fraction containing cycloolivil will elute with a mobile phase of 10% methanol in ethyl acetate.[1][2]
 - Collect this specific fraction and keep it aside, allowing a precipitate to form.
 - Decant the supernatant.



- Wash the precipitate repeatedly with petroleum ether to remove impurities.
- Dry the washed precipitate to obtain pure cycloolivil. The final yield is expected to be around 0.043% based on the crude extract.[1]

Visualizations Experimental Workflow Diagram



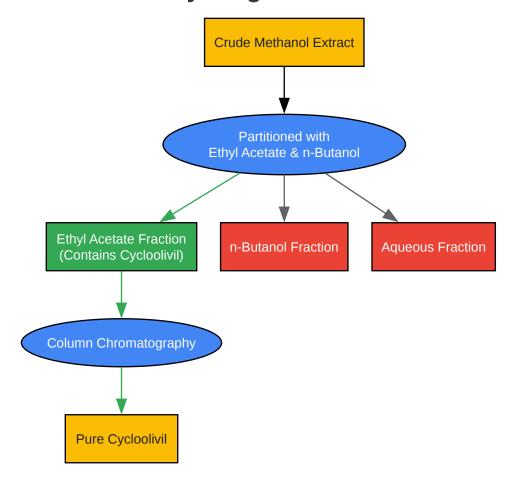


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Caption: Workflow for Cycloolivil Extraction.



Fractionation Hierarchy Diagram



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